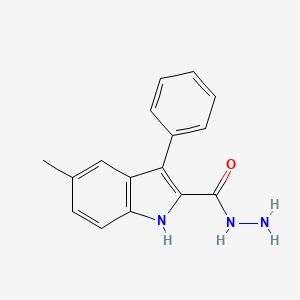![molecular formula C7H14N6O B14329335 ({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol CAS No. 104880-55-9](/img/structure/B14329335.png)
({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a triazine ring substituted with methylamino groups and a hydroxymethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol typically involves multiple steps:
-
Formation of the Triazine Ring: : The triazine ring can be synthesized through the cyclization of cyanuric chloride with methylamine under controlled conditions. This reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure high yield and purity.
-
Substitution Reactions: : The introduction of methylamino groups at the 4 and 6 positions of the triazine ring is achieved through nucleophilic substitution reactions. Methylamine is used as the nucleophile, and the reaction is facilitated by the presence of a base such as sodium hydroxide or potassium carbonate.
-
Hydroxymethylation: : The final step involves the addition of a hydroxymethyl group to the triazine ring. This can be accomplished through a reaction with formaldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of cyanuric chloride, methylamine, and formaldehyde are handled in industrial reactors.
Optimized Reaction Conditions: Reaction conditions are optimized for maximum yield and efficiency, often involving continuous flow reactors and automated control systems.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : ({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halides, thiols, amines.
Scientific Research Applications
Chemistry
In chemistry, ({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it suitable for various organic synthesis applications, including the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its triazine ring structure is similar to that of certain nucleotides, making it a candidate for studying enzyme interactions and DNA binding properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, this compound is used in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it suitable for creating durable and resistant materials.
Mechanism of Action
The mechanism of action of ({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function. The methylamino groups can participate in nucleophilic and electrophilic reactions, altering the activity of enzymes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Cyanuric Chloride: A precursor in the synthesis of triazine derivatives, used in the production of herbicides and disinfectants.
Melamine: A triazine derivative used in the production of plastics, laminates, and adhesives.
Atrazine: A widely used herbicide with a triazine ring structure, known for its effectiveness in controlling broadleaf weeds.
Uniqueness
({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methylamino and hydroxymethyl groups allows for diverse reactivity and applications, setting it apart from other triazine derivatives.
Properties
CAS No. |
104880-55-9 |
|---|---|
Molecular Formula |
C7H14N6O |
Molecular Weight |
198.23 g/mol |
IUPAC Name |
[[4,6-bis(methylamino)-1,3,5-triazin-2-yl]methylamino]methanol |
InChI |
InChI=1S/C7H14N6O/c1-8-6-11-5(3-10-4-14)12-7(9-2)13-6/h10,14H,3-4H2,1-2H3,(H2,8,9,11,12,13) |
InChI Key |
KHLRRZGPIBHYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)CNCO)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)




![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)


![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)




phosphoryl}oxy)benzoate](/img/structure/B14329330.png)
